N-(3-Fluoropyridin-2-YL)acetamide chemical structure and physicochemical properties
N-(3-Fluoropyridin-2-YL)acetamide chemical structure and physicochemical properties
An In-Depth Technical Guide to N-(3-Fluoropyridin-2-yl)acetamide: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
N-(3-Fluoropyridin-2-yl)acetamide represents a significant, albeit specialized, molecular scaffold within the landscape of medicinal chemistry and drug discovery. As a functionalized fluoropyridine, it combines the critical pharmacophoric elements of a pyridine ring—a common feature in numerous bioactive molecules—with the unique modulatory effects of a fluorine substituent. The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of N-(3-Fluoropyridin-2-yl)acetamide, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, predicted physicochemical properties, a detailed and rationalized synthetic protocol, expected spectroscopic signatures, and its potential as a pivotal intermediate in the synthesis of advanced therapeutic agents. While this compound is not widely commercialized, its value as a synthetic building block is substantial, making a thorough understanding of its characteristics essential for innovation in the field.
The Strategic Role of Fluoropyridines in Modern Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond impart unique properties to organic molecules. When integrated into a heterocyclic system like pyridine, these effects are amplified. The 3-fluoropyridine motif, in particular, can alter the pKa of the pyridine nitrogen, influencing its ability to form salt bridges or hydrogen bonds with protein targets. Furthermore, the C-F bond can serve as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of a drug.[1] N-acetylated aminopyridines, on the other hand, are versatile intermediates, where the acetamide group can participate in hydrogen bonding or act as a precursor for more complex functionalities.[2] The combination of these features in N-(3-Fluoropyridin-2-yl)acetamide makes it a highly valuable, yet underexplored, building block for creating novel therapeutics.
Chemical Identity and Structural Features
N-(3-Fluoropyridin-2-yl)acetamide is a derivative of 2-aminopyridine, characterized by a fluorine atom at the 3-position of the pyridine ring and an acetyl group attached to the exocyclic amine.
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Chemical Name: N-(3-Fluoropyridin-2-yl)acetamide
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Molecular Formula: C₇H₇FN₂O
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Molecular Weight: 154.14 g/mol
The structure features a hydrogen bond donor (the amide N-H), multiple hydrogen bond acceptors (the amide C=O, the pyridine nitrogen), and a lipophilic aromatic surface, all of which are critical for molecular recognition by biological targets.
Physicochemical Properties: A Comparative Analysis
Due to the limited availability of experimental data for N-(3-Fluoropyridin-2-yl)acetamide, we present a combination of calculated values and a comparison with its known isomer, N-(5-Fluoropyridin-2-yl)acetamide. Such predictive analysis is a standard practice in early-stage drug discovery for prioritizing synthetic targets.
| Property | N-(3-Fluoropyridin-2-yl)acetamide (Predicted) | N-(5-Fluoropyridin-2-yl)acetamide (Experimental) | Rationale for Comparison |
| LogP | ~1.0 - 1.2 | 1.18[3] | The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and, by extension, its likely membrane permeability and solubility. The position of the fluorine atom is expected to have only a minor impact on the overall LogP, making the value for the 5-fluoro isomer a reliable benchmark. |
| Topological Polar Surface Area (TPSA) | 41.99 Ų | 41.99 Ų[3] | TPSA is calculated based on the number of polar atoms (O, N) and their attached hydrogens. As both isomers share the same set of functional groups (an amide and a pyridine nitrogen), their TPSA values are identical. This value suggests good potential for oral bioavailability. |
| pKa (Basic) | ~0.5 - 1.5 | Not reported | The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing effect of the adjacent fluorine atom at the 3-position. This effect is more pronounced than when the fluorine is at the 5-position, hence the predicted lower pKa compared to unsubstituted 2-acetamidopyridine. |
| Hydrogen Bond Donors | 1 | 1[3] | Both molecules possess one amide N-H group capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | 2[3] | Both molecules have two primary sites for accepting hydrogen bonds: the amide carbonyl oxygen and the pyridine ring nitrogen. |
Synthesis Protocol and Mechanistic Considerations
The most direct and reliable method for preparing N-(3-Fluoropyridin-2-yl)acetamide is through the N-acylation of its corresponding amine precursor, 2-amino-3-fluoropyridine. This reaction is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of N-(3-Fluoropyridin-2-yl)acetamide
This protocol is a representative procedure based on established methods for the acylation of aminopyridines.[4]
Materials:
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2-Amino-3-fluoropyridine (1.0 eq)
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Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.2 eq)
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Triethylamine (TEA) or Pyridine (1.5 eq, as base and/or solvent)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-amino-3-fluoropyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
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Base Addition: Add triethylamine (1.5 eq) to the solution. The use of a non-nucleophilic base is critical to scavenge the acidic byproduct (HCl or acetic acid) generated during the reaction, which prevents protonation of the starting amine and drives the reaction to completion.
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Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride or acetyl chloride (1.2 eq) dropwise via a syringe. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to maintain control and minimize side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
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Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess acylating agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Product: The resulting crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-(3-Fluoropyridin-2-yl)acetamide as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-Fluoropyridin-2-yl)acetamide.
Expected Spectroscopic Signatures
Spectroscopic analysis is essential for confirming the structure of the synthesized product. Below are the expected characteristic signals based on the structure and data from analogous compounds.[4]
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.2-8.0 ppm (ddd, 1H): Pyridine H6 proton, coupled to H5 and H4.
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δ ~7.4-7.2 ppm (m, 1H): Pyridine H4 proton, coupled to H5, H6, and the fluorine at C3.
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δ ~7.1-6.9 ppm (m, 1H): Pyridine H5 proton, coupled to H4 and H6.
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δ ~8.5-9.5 ppm (br s, 1H): Amide N-H proton. Its chemical shift can be variable and concentration-dependent.
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δ ~2.2 ppm (s, 3H): Acetyl methyl (CH₃) protons, appearing as a sharp singlet.
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¹³C NMR (101 MHz, CDCl₃):
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δ ~169 ppm: Amide carbonyl (C=O) carbon.
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δ ~155-145 ppm (d, J_CF ≈ 240-260 Hz): C3 carbon directly attached to fluorine, showing a large one-bond carbon-fluorine coupling constant.
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δ ~148-135 ppm: Other pyridine ring carbons (C2, C4, C6, C5), with smaller C-F coupling constants observable for C2 and C4.
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δ ~25 ppm: Acetyl methyl (CH₃) carbon.
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IR (ATR, cm⁻¹):
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3300-3100 cm⁻¹: N-H stretching of the secondary amide.
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1680-1650 cm⁻¹: C=O stretching (Amide I band), a strong and sharp absorption.
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1580-1520 cm⁻¹: N-H bending (Amide II band) and C=C/C=N ring stretching.
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1200-1100 cm⁻¹: C-F stretching.
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Applications as a Synthetic Intermediate in Drug Discovery
The primary value of N-(3-Fluoropyridin-2-yl)acetamide lies in its utility as a versatile synthetic intermediate.[2] The acetamide group can be hydrolyzed to regenerate the free amine, which can then be elaborated into more complex structures. Alternatively, the pyridine ring can be functionalized further. Its most promising applications are in the synthesis of kinase inhibitors, where the N-acyl aminopyridine scaffold is a common feature for engaging with the hinge region of the ATP-binding pocket.[2][5] The presence of the 3-fluoro substituent provides a handle for chemists to fine-tune the electronic properties and metabolic stability of the final drug candidate.
Safety and Handling Precautions
No specific toxicology data is available for N-(3-Fluoropyridin-2-yl)acetamide. Therefore, it must be handled with care, assuming it is hazardous until proven otherwise.
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General Hazards: Based on analogous structures, potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[6]
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Fluoroacetamide Analogy: Simple fluoroacetamides are known to be highly toxic as they can interfere with the citric acid cycle.[7][8] While the pyridine ring modifies the structure significantly, this potential for toxicity should not be disregarded.
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Recommended Precautions:
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Work in a well-ventilated fume hood at all times.
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Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
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Conclusion
N-(3-Fluoropyridin-2-yl)acetamide is a strategically designed molecule that holds considerable potential for advanced applications in medicinal chemistry. While not a final drug product itself, its true value is realized as a key building block for constructing more elaborate and potent therapeutic agents. This guide has provided a foundational understanding of its structure, predicted properties, a robust synthetic pathway, and its prospective role in the drug discovery pipeline. As researchers continue to explore the chemical space of fluorinated heterocycles, the utility of intermediates like N-(3-Fluoropyridin-2-yl)acetamide will undoubtedly grow, paving the way for the development of next-generation pharmaceuticals.
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